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Compound of Interest

Compound Name: 2-Chloroisonicotinaldehyde

Cat. No.: B027911 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the

compound 2-Chloroisonicotinaldehyde, a significant building block in medicinal chemistry

and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for

these analyses. This document is intended to serve as a valuable resource for researchers in

identity confirmation, purity assessment, and further structural elucidation studies involving this

molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the carbon-hydrogen framework of a molecule.

¹³C NMR Data
The ¹³C NMR spectrum of 2-Chloroisonicotinaldehyde provides insights into the electronic

environment of each carbon atom in the molecule. The chemical shifts are influenced by the

electronegativity of the chlorine atom, the nitrogen atom in the pyridine ring, and the carbonyl

group of the aldehyde.

Table 1: ¹³C NMR Spectroscopic Data for 2-Chloroisonicotinaldehyde
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Carbon Atom Chemical Shift (δ, ppm) Multiplicity

C=O ~190-193 Singlet

C2 (C-Cl) ~150-153 Singlet

C3 (C-CHO) ~135-138 Singlet

C4 (C-H) ~125-128 Doublet

C5 (C-H) ~122-125 Doublet

C6 (C-H) ~152-155 Doublet

Solvent: CDCl₃. Reference:

TMS (δ = 0.00 ppm). Data is

representative and based on

typical values for similar

structures.[1][2]

¹H NMR Data
The ¹H NMR spectrum reveals the number of different types of protons, their electronic

environments, and their neighboring protons. For 2-Chloroisonicotinaldehyde, the aromatic

protons of the pyridine ring and the aldehyde proton will show distinct signals.

Table 2: ¹H NMR Spectroscopic Data for 2-Chloroisonicotinaldehyde
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Proton
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration

CHO 9.9 - 10.1 Singlet - 1H

H4 7.8 - 8.0
Doublet of

Doublets
~8.0, 2.0 1H

H5 7.4 - 7.6
Doublet of

Doublets
~8.0, 5.0 1H

H6 8.6 - 8.8
Doublet of

Doublets
~5.0, 2.0 1H

Solvent: CDCl₃.

Reference: TMS

(δ = 0.00 ppm).

Data is

representative

and based on

typical values for

similar

structures.[3][4]

[5]

Experimental Protocol for NMR Spectroscopy
A sample of 2-Chloroisonicotinaldehyde (typically 5-10 mg) is dissolved in approximately 0.6-

0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), in a 5 mm NMR tube.

Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ

= 0.00 ppm). The spectra are acquired on a high-field NMR spectrometer, for instance, a 400 or

500 MHz instrument. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a

proton-decoupled sequence is typically employed to simplify the spectrum to single lines for

each carbon.

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

IR Absorption Data
The IR spectrum of 2-Chloroisonicotinaldehyde will be dominated by the characteristic

stretching frequencies of the aldehyde C=O and C-H bonds, as well as vibrations from the

aromatic ring and the C-Cl bond.

Table 3: IR Spectroscopic Data for 2-Chloroisonicotinaldehyde

Functional Group Wavenumber (cm⁻¹) Intensity

Aromatic C-H Stretch 3100 - 3000 Medium

Aldehyde C-H Stretch 2850 - 2750 Medium, often two bands

Carbonyl (C=O) Stretch 1710 - 1690 Strong

Aromatic C=C Stretch 1600 - 1475 Medium to Strong

C-Cl Stretch 800 - 600 Strong

Sample preparation: KBr pellet

or thin film. Data is

representative and based on

typical values for aromatic

aldehydes and chloro-

aromatics.[6][7][8][9]

Experimental Protocol for IR Spectroscopy
For a solid sample like 2-Chloroisonicotinaldehyde, the spectrum can be obtained using the

KBr (potassium bromide) pellet method. A small amount of the sample is finely ground with dry

KBr powder and then pressed into a thin, transparent disk. Alternatively, a spectrum can be

recorded by dissolving the sample in a suitable solvent (like chloroform) and placing a drop of

the solution between two salt (e.g., NaCl or KBr) plates, allowing the solvent to evaporate to

leave a thin film. The analysis is performed using a Fourier-Transform Infrared (FTIR)

spectrometer.
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Mass Spectrometry (MS)
Mass spectrometry is a technique that measures the mass-to-charge ratio of ions, providing

information about the molecular weight and fragmentation pattern of a compound.

Mass Spectrometry Data
The mass spectrum of 2-Chloroisonicotinaldehyde will show a molecular ion peak

corresponding to its molecular weight. The presence of chlorine will be indicated by a

characteristic M+2 peak with an intensity of about one-third of the molecular ion peak due to

the natural abundance of the ³⁷Cl isotope.

Table 4: Predicted Mass Spectrometry Fragmentation Data for 2-Chloroisonicotinaldehyde

m/z Ion
Possible Fragmentation
Pathway

141/143 [M]⁺ Molecular Ion

112/114 [M-CHO]⁺ Loss of the formyl radical

78 [C₅H₄N]⁺ Loss of Cl and CO

Ionization method: Electron

Ionization (EI). Data is a

prediction based on common

fragmentation patterns of

aromatic aldehydes and

chlorinated compounds.[10]

[11][12][13]

Experimental Protocol for Mass Spectrometry
The sample is introduced into the mass spectrometer, often via a direct insertion probe for a

solid or after separation by gas chromatography (GC-MS). In the ion source, the molecules are

bombarded with high-energy electrons (typically 70 eV in Electron Ionization), causing them to

ionize and fragment. The resulting ions are then accelerated and separated based on their

mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) before

being detected.
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Visualized Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound like 2-Chloroisonicotinaldehyde.

Compound Synthesis & Purification

Spectroscopic Analysis

Data Interpretation & Structure Confirmation

Synthesis of 2-Chloroisonicotinaldehyde

Purification (e.g., Recrystallization, Chromatography)

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

Spectral Data Analysis

Structure Confirmation

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering
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